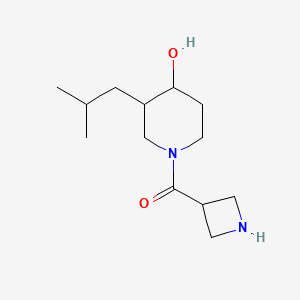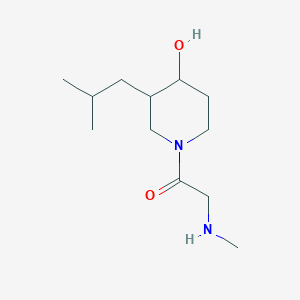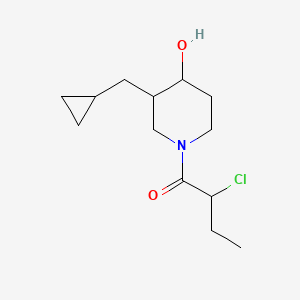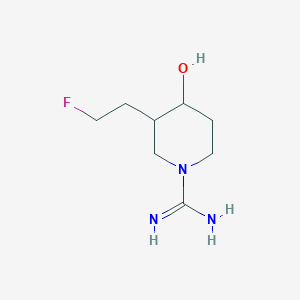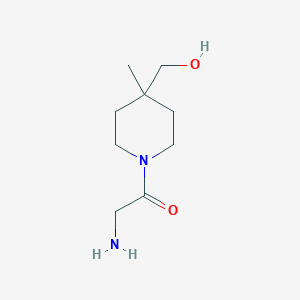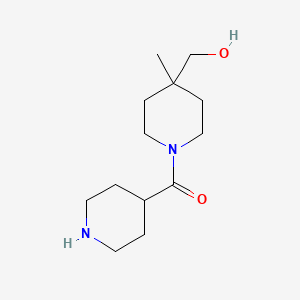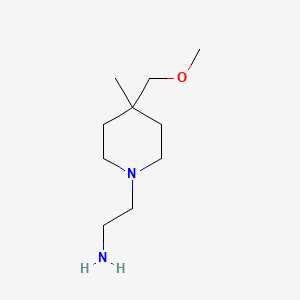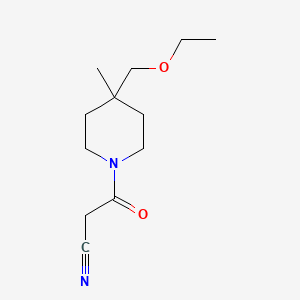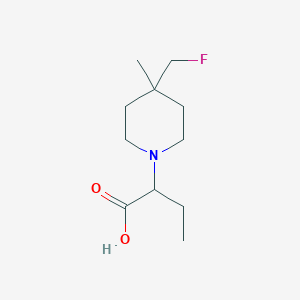
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid
説明
This compound is a derivative of butanoic acid, which is a four-carbon carboxylic acid . The presence of a fluoromethyl group and a methylpiperidin group suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would consist of a butanoic acid backbone with a fluoromethyl group and a methylpiperidin group attached. The exact structure and the positions of these groups would depend on the specific synthesis route and reaction conditions .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound could undergo various reactions typical for this class of compounds, such as esterification or amide formation. The presence of the fluoromethyl group might also influence the reactivity and the type of reactions this compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As a carboxylic acid derivative, it would likely be polar and capable of forming hydrogen bonds. The fluoromethyl group could add to the compound’s lipophilicity .科学的研究の応用
Sorption and Environmental Fate
Research indicates that soil organic matter and iron oxides are crucial sorbents for phenoxy herbicides, which are chemically related to 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid. The sorption of these compounds can be predicted based on soil parameters such as pH, organic carbon content, and iron oxide content. This understanding helps in assessing the environmental behavior and fate of such compounds (Werner, Garratt, & Pigott, 2012).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP), structurally similar to 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid, serves as a crucial fluorophoric platform for developing chemosensors. DFP-based compounds have been documented for high selectivity and sensitivity in detecting various metal ions, anions, and neutral molecules. This implies potential application in designing sensitive and selective sensors for environmental monitoring and analytical chemistry (Roy, 2021).
Drug Synthesis and Biomass Derivation
Levulinic acid (LEV), a biomass-derived chemical, showcases the versatility of carboxyl and carbonyl functional groups, similar to the functional groups in 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid. LEV and its derivatives have significant applications in synthesizing various drugs, highlighting the potential of such compounds in reducing drug synthesis costs and simplifying synthesis steps. This opens up avenues for using similar compounds in pharmaceutical synthesis and drug development (Zhang et al., 2021).
Safety and Hazards
特性
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2/c1-3-9(10(14)15)13-6-4-11(2,8-12)5-7-13/h9H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSUHCXLABFALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)(C)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




